molecular formula C11H12N2O2S B1220806 (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid CAS No. 38327-45-6

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid

Katalognummer: B1220806
CAS-Nummer: 38327-45-6
Molekulargewicht: 236.29 g/mol
InChI-Schlüssel: UDCPMOBROGCQJP-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid is an amino acid derivative that features a sulfanyl group attached to an indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acids.

    Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with the indole ring.

    Amino Acid Coupling: The final step involves coupling the indole derivative with an amino acid precursor under specific reaction conditions, such as the use of coupling agents like carbodiimides.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Various electrophiles or nucleophiles, such as alkyl halides or amines, are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroindole derivatives, and substituted amino acids.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar to (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid.

    Cysteine: An amino acid with a sulfanyl group, sharing structural similarities with the compound.

    Indole-3-acetic acid: A plant hormone with an indole ring, used in various biological studies.

Uniqueness

This compound is unique due to the combination of an indole ring and a sulfanyl group within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

38327-45-6

Molekularformel

C11H12N2O2S

Molekulargewicht

236.29 g/mol

IUPAC-Name

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2S/c12-8(11(14)15)5-7-6-3-1-2-4-9(6)13-10(7)16/h1-4,8,13,16H,5,12H2,(H,14,15)/t8-/m0/s1

InChI-Schlüssel

UDCPMOBROGCQJP-QMMMGPOBSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N

Isomerische SMILES

C1=CC=C2C(=C1)C(=C(N2)S)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N

Synonyme

2-thioltryptophan

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.